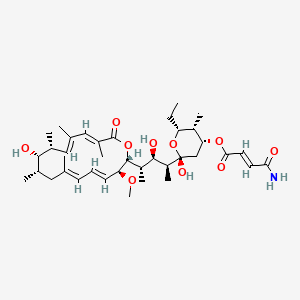

Hygrolidin amide

Description

Contextualization of Macrolide Antibiotics within Natural Product Chemistry

Macrolides represent a significant and diverse class of natural products characterized by a large macrocyclic lactone ring, which is a cyclic ester. jst.go.jp These compounds are typically biosynthesized by microorganisms and belong to the broader polyketide family of natural products. jst.go.jp The macrolide structure is often adorned with one or more deoxy sugars, such as cladinose (B132029) and desosamine, attached to the lactone ring. jst.go.jp The complexity and variability in their structures, including the size of the lactone ring (commonly 14, 15, or 16-membered) and the nature of the appended sugars, give rise to a wide array of biological activities. jst.go.jp

Historically, the discovery of erythromycin (B1671065) in 1952 marked the advent of macrolide antibiotics, offering a crucial alternative for patients with penicillin allergies. jst.go.jp Since then, numerous other macrolides have been isolated from natural sources, primarily from actinomycete bacteria of the genus Streptomyces. These natural products have served as foundational scaffolds for the development of semi-synthetic derivatives with improved pharmacokinetic properties and broader antimicrobial spectra. nih.gov Beyond their well-known antibacterial properties, which stem from the inhibition of bacterial protein synthesis, macrolides have demonstrated a range of other biological effects, including antifungal, immunosuppressive, and antitumor activities. jst.go.jpnih.gov This functional diversity has cemented the macrolide class as a cornerstone of natural product chemistry and drug discovery.

Overview of the Hygrolidin (B608022) Macrolide Family and its Significance

The hygrolidin family of macrolides is a group of structurally related natural products that share a common 16-membered macrocyclic lactone core. nih.gov A notable member of this family is hygrolidin itself, an antibiotic produced by Streptomyces hygroscopicus. nih.gov The hygrolidin family is closely related to other well-known macrolides such as the bafilomycins and concanamycins, sharing similarities in their macrocyclic framework. researchgate.net

The significance of the hygrolidin family lies in its diverse and potent biological activities. Members of this family have demonstrated significant antifungal and cytotoxic properties. nih.gov For instance, hygrobafilomycin, a hybrid hygrolidin-bafilomycin macrolide, exhibits strong antifungal, antiproliferative, and cytotoxic effects. nih.gov The structural intricacies of the hygrolidin macrolides, including their stereochemistry, present a considerable challenge for synthetic chemists, making them interesting targets for total synthesis and the development of stereoselective synthetic methodologies. nih.govresearchgate.net The exploration of the hygrolidin family continues to yield novel compounds with potential therapeutic applications, highlighting the importance of these natural products in the search for new bioactive agents.

Significance of Amide Functionality in Natural Products and the Focus on Hygrolidin Amide

The amide functional group is a ubiquitous and crucial feature in a vast array of natural products and biologically active compounds. pulsus.com This functional group is fundamental to the structure of peptides and proteins and is also present in a wide range of other secondary metabolites, contributing significantly to their structural stability and biological function. pulsus.com The presence of an amide bond can influence a molecule's conformation, polarity, and ability to form hydrogen bonds, all of which are critical for molecular recognition and interaction with biological targets. pulsus.com Amide-containing natural products exhibit a broad spectrum of biological activities, including antitumor, antifungal, antibacterial, and insecticidal properties. sphinxsai.com

Within the hygrolidin family, the focus on This compound stems from its discovery as a naturally occurring derivative. jst.go.jp The replacement of a carboxylic acid or ester functionality with an amide can profoundly impact a molecule's biological profile, potentially altering its cell permeability, metabolic stability, and target-binding affinity. The isolation of this compound suggests a biosynthetic pathway capable of incorporating an amide moiety, adding to the structural diversity of this macrolide family. jst.go.jp The study of this compound and other amide-containing macrolides is driven by the potential for discovering new compounds with enhanced or novel therapeutic properties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

90965-59-6 |

|---|---|

Molecular Formula |

C38H59NO10 |

Molecular Weight |

689.9 g/mol |

IUPAC Name |

[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate |

InChI |

InChI=1S/C38H59NO10/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H2,39,40)/b14-12+,16-15+,21-13+,22-18+,25-19+/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

InChI Key |

NYSJCTVMECTFDC-AEZCHWMWSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\C)\C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)N)C |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)N)C |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Origin of Hygrolidin Amide

Discovery and Initial Isolation from Producer Organisms

Hygrolidin (B608022) amide is a member of the hygrolidin family of macrolide antibiotics. researchgate.net The primary producing organism identified for these compounds is the bacterium Streptomyces hygroscopicus. medchemexpress.comresearchgate.net Specifically, hygrolidin amide was isolated from the strain Streptomyces hygroscopicus D-1166. medchemexpress.comnpatlas.org This species is a well-known source of various bioactive secondary metabolites, including other 16-membered macrolides like bafilomycins and concanamycin (B1236758) A. researchgate.nettandfonline.comcore.ac.uk The hygrolidin family itself includes several related structures, such as the parent compound hygrolidin, defumarylhygrolidin, and oxohygrolidin (B1434722), which have also been isolated from Streptomyces cultures. researchgate.nettandfonline.comnih.gov For instance, oxohygrolidin has been isolated from Streptomyces sp. KIB-H869 and can also be formed through the alkaline hydrolysis of hygrolidin. researchgate.nettandfonline.com The discovery of these compounds stemmed from screening programs aimed at identifying novel antibiotics with antifungal and other biological activities. medchemexpress.comcore.ac.uk

The isolation of this compound from the culture broth of Streptomyces hygroscopicus was first described in 1984. medchemexpress.comnpatlas.orgnih.gov The general procedure involves cultivating the microorganism in a suitable fermentation medium to allow for the production of secondary metabolites. Following fermentation, the macrolides are separated from the culture supernatant and mycelium.

Standard isolation protocols for macrolide antibiotics typically involve the following steps:

Extraction: The culture broth is often extracted using organic solvents such as ethyl acetate (B1210297) or butanol to separate the desired compounds from the aqueous medium.

Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This often includes column chromatography on silica (B1680970) gel or other stationary phases.

Further Purification: High-Performance Liquid Chromatography (HPLC) is frequently used in the final stages to isolate the pure compound, yielding this compound as a distinct entity from other coproduced macrolides like defumarylhygrolidin. tandfonline.com

The specific details of the isolation and purification of this compound were established by Seto et al., whose work remains the primary reference for its initial discovery and characterization. npatlas.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of this compound

The chemical structure of this compound was determined through comprehensive spectroscopic analysis. researchgate.netnih.gov As a member of the hygrolidin family, it is characterized by a 16-membered macrolactone ring. medchemexpress.comcore.ac.uk The elucidation of this complex structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

High-resolution mass spectrometry (HRESIMS) was employed to determine the exact molecular formula of the compound. researchgate.net Detailed ¹H NMR and ¹³C NMR experiments, including two-dimensional techniques like COSY and HMBC, were used to piece together the carbon skeleton and identify the various functional groups. researchgate.net These analyses revealed the characteristic features of the macrolide core and established the connectivity of the atoms. The "amide" designation in its name refers to the specific side chain attached to the macrolactone ring, which distinguishes it from the parent hygrolidin. An amide is a functional group where a carbonyl carbon atom is linked to a nitrogen atom. byjus.com This pendant group's structure and its point of attachment to the ring were also confirmed through these spectroscopic methods.

Table 1: Key Structural Features of this compound

| Structural Component | Description | Method of Determination |

|---|---|---|

| Core Structure | 16-membered macrolactone ring | NMR Spectroscopy, Mass Spectrometry |

| Pendant Group | Amide side chain | NMR Spectroscopy |

| Molecular Formula | C₃₄H₅₆O₇ | High-Resolution Mass Spectrometry |

Determining the absolute stereochemistry of large, complex molecules like the hygrolidins is a significant challenge. For hygrolidin, the prototypical member of the family, its stereochemistry was determined using computer modeling analysis of NMR data. researchgate.netcore.ac.uk This computational approach helps in predicting the most stable three-dimensional arrangement of the atoms that is consistent with the observed NMR correlations, particularly those from Nuclear Overhauser Effect (NOE) experiments.

For closely related macrolides within the bafilomycin family, X-ray crystallography has been a definitive method for establishing stereochemistry. core.ac.uk By successfully crystallizing a derivative and analyzing its X-ray diffraction pattern, the precise spatial arrangement of every atom in the molecule can be determined. core.ac.uk The stereochemical assignments for many members of the hygrolidin family are often inferred by comparing their spectroscopic data and biosynthetic origins to those of structurally confirmed analogues like bafilomycin A1. core.ac.uk

This compound is part of a larger family of structurally similar macrolides. Differentiating it from its close relatives is crucial and is achieved by careful analysis of spectroscopic data, particularly NMR and MS, which can detect subtle structural differences.

Defumarylhygrolidin: This compound is the direct precursor to hygrolidin in its biosynthesis. As its name suggests, it is hygrolidin lacking the fumaryl (B14642384) group. This compound is differentiated by its unique amide side chain, which replaces the fumarylcyclopentanedione moiety of hygrolidin. researchgate.netnih.gov

Oxohygrolidin: This derivative is characterized by the presence of an additional ketone group (oxo-group) in the macrolide ring compared to hygrolidin. tandfonline.com It can be formed from hygrolidin via alkaline hydrolysis and has also been isolated as a natural product. researchgate.nettandfonline.com Its mass spectrum shows a corresponding increase in molecular weight, and its ¹³C NMR spectrum reveals a characteristic signal for the oxo-carbon. tandfonline.com

Catenulisporidins: Catenulisporidins A and B are hygrolidin-family macrolides isolated from the actinobacterium Catenulispora sp. researchgate.net They represent the first examples of natural hygrolidin derivatives with a modified macrolactone ring. Catenulisporidin A is distinguished by a tetrahydrofuran (B95107) ring formed via an ether linkage between C-7 and C-10 of the macrolide core, a feature absent in this compound. researchgate.net

Table 2: Comparison of this compound and Related Macrolides

| Compound | Producing Organism (Example) | Key Differentiating Feature | Reference |

|---|---|---|---|

| This compound | Streptomyces hygroscopicus | Possesses a unique amide side chain. | npatlas.orgnih.gov |

| Hygrolidin | Streptomyces hygroscopicus | Features a fumarylcyclopentanedione side chain. | researchgate.netmedchemexpress.com |

| Defumarylhygrolidin | Streptomyces hygroscopicus | Lacks the fumaryl group of hygrolidin. | nih.gov |

| Oxohygrolidin | Streptomyces sp. | Contains an additional oxo-group on the macrolide ring. | researchgate.nettandfonline.com |

| Catenulisporidin A | Catenulispora sp. | Features a modified macrolide ring with a C-7/C-10 ether linkage forming a tetrahydrofuran ring. | researchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hygrolidin |

| Streptomyces hygroscopicus |

| Defumarylhygrolidin |

| Catenulisporidins |

| Oxohygrolidin |

| Bafilomycin A1 |

| Bafilomycins |

| Concanamycin A |

| Halichomycin |

Investigation of the Biosynthetic Pathway of this compound

The biosynthesis of this compound, a member of the complex hygrolide family of macrolides, is a multifaceted process orchestrated by a series of specialized enzymes. nih.gov The core structure arises from a type I polyketide synthase pathway, with subsequent modifications giving rise to the final natural product. nih.govnih.gov Understanding this pathway involves identifying the genetic blueprint, deciphering the assembly-line mechanism, and characterizing the specific enzymatic reactions that build the molecule.

Identification of Putative Biosynthetic Gene Clusters (BGCs) for Hygrolidin Family Macrolides

The genetic instructions for producing hygrolidin and its relatives are encoded in large biosynthetic gene clusters (BGCs) found in the genomes of producing organisms, typically bacteria from the phylum Actinobacteria. nih.gov Genome mining and sequencing have become critical tools for discovering and analyzing these clusters. mdpi.com The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool is frequently used to scan bacterial genomes and identify putative BGCs. nih.gov

In Streptomyces varsoviensis, a known producer of compounds from the hygrolide family, a BGC responsible for producing the related compound JBIR-100 (a hygrobafilomycin) was identified. nih.gov This provides a model for understanding the genetic basis of hygrolide biosynthesis. Analysis of the S. varsoviensis genome revealed a BGC with high similarity to that of bafilomycin C1. nih.gov The entire BGC was located on a single contig in the ISP-5346 strain genome. nih.gov Such clusters contain all the necessary genes for producing the polyketide backbone, tailoring it, and potentially regulating its production. biorxiv.org

Similarly, analysis of Streptomyces lohii led to the identification of the bafilomycin BGC, which is highly homologous to the one found in S. varsoviensis. researchgate.net These BGCs are substantial in size, often exceeding 100 kilobase pairs (kbp), and contain the large, multimodular polyketide synthase genes at their core. biorxiv.orgstanford.edu

Table 1: Putative Gene Functions in the Hygrobafilomycin (JBIR-100) BGC from Streptomyces varsoviensis

| Gene | Putative Function |

|---|---|

| HbaAI | Type I Polyketide Synthase |

| HbaAII | Type I Polyketide Synthase |

| HbaAIII | Type I Polyketide Synthase |

| HbaAIV | Type I Polyketide Synthase |

| HbaAV | Type I Polyketide Synthase |

| HbaB | Fumarate synthetase |

| HbaC | Acyl-CoA dehydrogenase |

| HbaDI | 3-hydroxyacyl-CoA dehydrogenase |

| HbaDII | Enoyl-CoA hydratase |

| HbaE | Acyl-CoA synthetase |

| HbaF | Transcriptional regulator |

| HbaG | Thioesterase |

| HbaH | Acyltransferase |

Data sourced from research on the JBIR-100 biosynthetic gene cluster. nih.gov

Polyketide Synthase (PKS) Assembly Line Mechanisms in Macrolide Biosynthesis

Macrolides like hygrolidin are assembled by massive enzyme complexes known as Type I Polyketide Synthases (PKSs). nih.govbiorxiv.org These PKSs function as molecular assembly lines, where each "module" is responsible for one cycle of chain elongation and modification. nih.gov The biosynthesis of polyketides shares many similarities with fatty acid synthesis. wikipedia.org

A minimal PKS module consists of three core domains:

Acyltransferase (AT): This domain selects a specific building block, usually a derivative of coenzyme A (e.g., malonyl-CoA or methylmalonyl-CoA), and loads it onto the acyl carrier protein. researchgate.net

Acyl Carrier Protein (ACP): This domain acts as a shuttle, holding the growing polyketide chain via a flexible phosphopantetheinyl arm and presenting it to the various catalytic domains. wikipedia.orgresearchgate.net

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction, a decarboxylative Claisen condensation, which extends the polyketide chain. nih.gov

Table 2: Core Domains of a Type I PKS Module

| Domain | Abbreviation | Function |

|---|---|---|

| Ketosynthase | KS | Catalyzes Claisen condensation to elongate the polyketide chain. |

| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein | ACP | Covalently tethers the growing chain and intermediates. |

This table describes the fundamental components of a modular PKS assembly line. nih.govresearchgate.net

Enzymatic Steps Involved in Amide Bond Formation within the Biosynthesis

The formation of the amide bond in this compound is a critical tailoring step that distinguishes it from other members of the hygrolide family, such as hygrolidin itself (which is an ester). This reaction involves the coupling of a carboxylic acid with an amine. In natural product biosynthesis, this can occur through several enzymatic strategies outside of the ribosome. nih.gov

One common mechanism involves ATP-dependent enzymes that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. nih.gov This activation can proceed via an acyl-adenylate or an acyl-phosphate intermediate. nih.gov For example, some enzymes first adenylate a carboxylic acid using ATP, forming a highly reactive acyl-AMP intermediate. d-nb.info This intermediate can then react with an amine, either enzymatically or non-enzymatically, to form the amide bond. d-nb.info

Another strategy employs ATP-independent transacylases. nih.gov Enzymes such as N-acyltransferases (NATs) can catalyze the transfer of an acyl group from an acyl-CoA donor to an amine acceptor. rsc.org This biocatalytic approach allows for the formation of diverse amide bonds. rsc.org Lipases are another class of enzymes that can catalyze amidation reactions, often in anhydrous organic media where an amine acts as the nucleophile. mdpi.com Within the identified hygrolide BGCs, specific genes annotated as acyltransferases or synthetases could be responsible for this key transformation. nih.gov For instance, the bafilomycin BGC contains the gene bafY, an ATP-dependent amino synthetase, which catalyzes C-N bond formation. researchgate.net A homologous enzyme is likely responsible for the amidation in this compound biosynthesis.

Precursor Incorporation and Isotope Labeling Studies in Hygrolidin Family Biosynthesis

Isotope labeling is a powerful technique used to trace the metabolic origins of natural products. biorxiv.org In these experiments, the producing organism is fed a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). silantes.comosti.gov The resulting labeled natural product is then analyzed, typically by NMR spectroscopy or mass spectrometry, to determine which atoms in the final structure are derived from the labeled precursor. sigmaaldrich.com

Such studies are essential for confirming the building blocks used by the PKS assembly line. nih.gov For polyketides, the common precursors are simple acyl-CoA units like acetyl-CoA, propionyl-CoA, and butyryl-CoA. By feeding the organism isotopically labeled acetate ([¹³C₂]-acetate) or propionate (B1217596) ([¹³C₃]-propionate), researchers can map the incorporation pattern and validate the predictions made from the BGC analysis. nih.gov While specific isotope labeling studies for this compound are not extensively reported, the known biosynthetic pathways of closely related macrolides like bafilomycin and erythromycin (B1671065) provide a clear precedent. researchgate.netnih.gov The analysis of the hygrolide BGCs suggests a combination of acetate and propionate-derived extender units are used to construct the polyketide backbone. nih.gov

Regulatory Mechanisms of Biosynthetic Pathways, including Protein Modification

The biosynthesis of secondary metabolites like hygrolidin is a tightly regulated process, ensuring that production occurs at the appropriate time and in response to specific environmental or developmental cues. mdpi.com This regulation can happen at multiple levels, including the transcriptional control of BGC expression and post-translational modification (PTM) of the biosynthetic enzymes. mdpi.comfrontiersin.org

A critical PTM in polyketide and non-ribosomal peptide synthesis is the phosphopantetheinylation of the ACP domains. sjtu.edu.cn The ACP domain is synthesized as an inactive "apo" form. It is converted to its active "holo" form by a phosphopantetheinyl transferase (PPtase) enzyme. nih.gov This enzyme transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP domain. This modification is essential for the ACP domain to covalently bind the growing polyketide chain and is therefore a key checkpoint in the activation of the entire biosynthetic assembly line. sjtu.edu.cnnih.gov

Augmenting the activity of PPtases has been shown to be a successful strategy for activating silent or cryptic BGCs in Actinomycetes, highlighting its crucial regulatory role. sjtu.edu.cn Other PTMs, such as phosphorylation and ubiquitination, can also regulate the activity of enzymes within biosynthetic pathways or the transcription factors that control their expression, adding further layers of control over the production of the final natural product. frontiersin.org

Chemical Synthesis Approaches for Hygrolidin Amide and Its Precursors

Strategies for the Total Synthesis of Hygrolidin (B608022) Amide Analogs

The total synthesis of hygrolidin amide analogs involves the careful disconnection of the complex target molecule into simpler, more readily accessible precursor fragments. This retrosynthetic approach allows for a systematic and controlled construction of the intricate molecular architecture.

Stereocontrolled Construction of Key Precursor Fragments (e.g., seco-acid fragments, masked hemiacetal subunits)

The stereocontrolled construction of the precursor fragments is a critical aspect of the total synthesis of this compound analogs. researchgate.netresearchgate.net For instance, the synthesis of the C1–C17 seco-acid fragment and the C18–C25 masked hemiacetal subunit has been achieved in enantiomerically homogeneous forms. researchgate.netresearchgate.net This level of control is essential to ensure the correct absolute stereochemistry of the final natural product. The synthesis of these fragments often employs well-established stereoselective reactions to create the numerous chiral centers present in the hygrolidin core. researchgate.net

| Precursor Fragment | Description | Key Synthetic Challenge |

| C1–C17 seco-acid fragment | A long-chain carboxylic acid that forms a significant portion of the macrolide ring. researchgate.netresearchgate.net | Control of multiple stereocenters along the acyclic chain. researchgate.net |

| C18–C25 masked hemiacetal subunit | A smaller fragment containing a protected hemiacetal functionality, which is a key feature of the hygrolidin structure. researchgate.netresearchgate.net | Installation of the correct stereochemistry at the hemiacetal center. researchgate.net |

Macrolactonization Methodologies in Hygrolidin Analog Synthesis

One of the well-known methods is the Yamaguchi macrolactonization. However, in the context of hygrolidin synthesis, the use of the Yamaguchi reagent has been reported to yield a mixture of the desired mixed anhydride (B1165640) and a symmetrical anhydride, which can complicate the reaction outcome. rsc.org Another widely used method involves the use of 1-methyl-2-chloropyridinium iodide, known as the Mukaiyama salt, which activates the carboxylate for cyclization. acs.org The success of macrolactonization is often influenced by the conformational preferences of the seco-acid precursor. rsc.org

Synthetic Methods for Amide Bond Formation Relevant to this compound

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. researchgate.netpulsus.com A variety of methods, ranging from classical to more modern catalytic approaches, are available to chemists. rsc.org

Conventional and Modern Amide Coupling Reactions in Natural Product Synthesis

The amide bond is a ubiquitous feature in a vast number of natural products and pharmaceuticals. researchgate.netpulsus.com Consequently, a plethora of methods for its construction have been developed. pulsus.com

Conventional Methods: The most common approach involves the activation of a carboxylic acid to make it more reactive towards an amine. fishersci.co.uk This can be achieved by converting the carboxylic acid into an acyl chloride or an anhydride. fishersci.co.uk The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base, is a classic example. fishersci.co.uk Another widely used set of reagents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukrsc.org These reagents react with carboxylic acids to form highly reactive O-acylisourea intermediates that readily couple with amines. fishersci.co.uk

Modern Methods: In recent years, there has been a significant push towards developing more atom-economical and environmentally friendly methods for amide bond formation. pulsus.comchinesechemsoc.org This has led to the development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents. rsc.org Boronic acid catalysts, for example, have been shown to effectively catalyze the direct condensation of carboxylic acids and amines. rsc.org Other modern approaches include visible light-promoted methods and enzymatic strategies. chinesechemsoc.orgnih.gov

| Coupling Reagent Class | Example(s) | Mechanism of Action |

| Acyl Halides | Thionyl chloride, Oxalyl chloride | Forms a highly electrophilic acyl chloride intermediate. fishersci.co.uk |

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.ukrsc.org |

| Boronic Acids | 3,4,5-Trifluorophenylboronic acid | Catalyzes the direct dehydrative coupling of carboxylic acids and amines. rsc.org |

Copper-Mediated Amide Coupling Reactions

Copper-mediated reactions have emerged as powerful tools for the formation of C-N bonds, including amide bonds. rsc.orgacs.org These methods offer an alternative to traditional palladium-catalyzed cross-coupling reactions. The Goldberg reaction, a copper-catalyzed N-arylation of amides, is a classic example that has seen significant modernization. acs.org

Modern copper-catalyzed amidation reactions can be performed under milder conditions and often exhibit a broad substrate scope. acs.org For instance, copper(I) iodide can be used to catalyze the amidation of benzylic hydrocarbons. organic-chemistry.org Furthermore, dual-catalyst systems employing two different copper complexes have been developed for the asymmetric synthesis of chiral amides. acs.org These reactions often proceed through various copper oxidation states and can be promoted by light. acs.org A novel and rapid method for peptide synthesis has been described using copper(II) sulfate (B86663) in methanol, where a copper sulfide (B99878) species generated in situ is proposed to be the active catalyst. rsc.org

Silane-Mediated Amide Bond Formation and its Mechanism

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone transformation in organic synthesis. Silane-mediated amidation has emerged as a straightforward and sustainable method that avoids the often harsh conditions or toxic reagents associated with classical coupling agents. nottingham.ac.uk This approach typically utilizes organosilanes to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A general method involves the use of a silane (B1218182), such as diphenylsilane, often in the presence of a mild base or additive like N-methylpyrrolidine, to couple carboxylic acids and amines directly. rsc.orgnottingham.ac.uk This process is advantageous due to its operational simplicity, often not requiring the rigorous exclusion of air or moisture, and its generation of benign byproducts like hydrogen gas and siloxanes. themjalab.com

Mechanism:

The precise mechanism of silane-mediated amidation can vary with the specific silane and conditions used, but a generally accepted pathway involves the following key steps:

Silyl (B83357) Ester Formation: The silane reagent reacts with the carboxylic acid to form a highly reactive silyl ester intermediate (an acyloxysilane). nottingham.ac.uk

Hydrogen Gas Evolution: This activation step is often accompanied by the formation of dihydrogen (H₂) gas. nottingham.ac.uk

Nucleophilic Attack: The amine then attacks the carbonyl carbon of the activated silyl ester. rsc.org

Amide Formation: A subsequent rearrangement and elimination of a silanol (B1196071) or siloxane byproduct yields the final amide. nottingham.ac.uk

Computational studies have provided deeper insight, suggesting a favorable pathway that involves the deprotonation of the carboxylic acid, its addition to the silane reagent, and the formation of the acyloxysilane intermediate. nottingham.ac.uk The subsequent steps involving amine addition and amide formation are often the rate-determining steps of the reaction. The reactivity in this process is influenced by both the steric and electronic properties of the silane reagent and the substrates. nottingham.ac.uk For instance, less bulky silane reagents tend to be more reactive. nottingham.ac.uk

Table 1: Common Silane Reagents for Amide Bond Formation

| Silane Reagent | Key Features | Reference |

| Phenylsilane | Used in the synthesis of natural products and APIs. nottingham.ac.ukresearchgate.net | nottingham.ac.ukresearchgate.net |

| Diphenylsilane | Enables direct amidation without rigorous exclusion of air or moisture. rsc.orgthemjalab.com | rsc.orgthemjalab.com |

| Tetramethyl orthosilicate (B98303) (TMOS) | Reported as a highly efficient coupling reagent for direct amidation. themjalab.com | themjalab.com |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) | Used for the amidation of amino acids with minimal racemization. csic.es | csic.es |

| 9-Silafluorenyl dichlorides | Custom-made coupling agents for peptide synthesis. universiteitleiden.nl | universiteitleiden.nl |

Chemoenzymatic Synthesis Strategies for Amide-Containing Natural Products

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes for key chemical transformations within a multi-step synthetic route. chemrxiv.org This approach is particularly powerful for the synthesis of complex, amide-containing natural products, offering mild reaction conditions and exceptional control over stereochemistry and regioselectivity, thereby circumventing the need for extensive protecting group manipulations. chemrxiv.orgcore.ac.uk

Amide bond formation is a common reaction catalyzed by various enzymes, which can be harnessed for synthetic purposes. semanticscholar.org Adenylate-forming enzymes, a prominent example, activate carboxylic acids using adenosine (B11128) triphosphate (ATP). The resulting acyl-adenylate intermediate is a high-energy species, primed for nucleophilic attack by an amine to form the amide bond. core.ac.uksemanticscholar.org This strategy is environmentally benign and highly efficient. core.ac.uk

Key enzyme families and strategies applicable to the synthesis of amide-containing natural products include:

ANL Superfamily Enzymes: This large family includes acyl-CoA synthetases and the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS). core.ac.uk For example, the first A-domain of tyrocidine synthetase 1 has been shown to have broad substrate flexibility, activating amino acids for subsequent reaction with various primary or secondary amines to form diverse amides. themjalab.comsemanticscholar.org Similarly, 4-coumarate: CoA ligase (4CL) can be used to generate N-acyl amides. core.ac.uk

Thioesterase (TE) Domains: In the biosynthesis of macrolides and non-ribosomal peptides, TE domains are typically responsible for the final cyclization and release of the product from the enzymatic assembly line. These domains can be excised and used as biocatalysts for macrolactonization or macrolactamization, forming the cyclic core of molecules like the depsipeptide seongsanamide E. researchgate.net

Integrated Chemo- and Biocatalysis: Modern strategies can combine enzymatic and chemical catalysis in a single pot. For instance, a nitrile hydratase can convert a nitrile to a primary amide, which is then subjected to an in-situ N-arylation via a chemical catalyst, demonstrating a seamless integration of synthetic methodologies. nih.govnih.gov

While the total synthesis of this compound has not yet been reported using these specific chemoenzymatic methods, the presence of both an amide bond and a macrolide core makes it an ideal candidate for such strategies. A hypothetical chemoenzymatic approach could involve the enzymatic formation of the amide bond linking the pyrrole-2-carboxylic acid moiety to the macrolide precursor, or the use of a thioesterase domain for the final macrolactamization step.

Table 2: Enzymes in Chemoenzymatic Amide Synthesis

| Enzyme/Domain | Enzyme Class | Application | Example Natural Product/Class | Reference |

| Tyrocidine Synthetase 1 (A-Domain) | Adenylating Enzyme (NRPS) | Direct amide bond formation from amino acids and amines. | Tryptophyl-N-alkylamides | themjalab.comsemanticscholar.org |

| 4-Coumarate: CoA Ligase (4CL) | Adenylating Enzyme (ANL Superfamily) | Synthesis of N-acyl amides from carboxylic acids and amino acids. | 4-Coumaroyl-amino acids | core.ac.uk |

| Seongsanamide Thioesterase (Sgd-TE) | Thioesterase (NRPS) | Macrolactonization of a linear thioester precursor. | Seongsanamide E | researchgate.net |

| Nitrile Hydratase (NHase) | Hydrolase | Hydration of nitriles to primary amides. | Diverse functionalized amides | nih.gov |

Advanced Characterization and Analytical Techniques for Hygrolidin Amide Research

Spectroscopic Methodologies for Structural Confirmation and Analysis

Spectroscopic techniques are indispensable for the detailed structural analysis of hygrolidin (B608022) amide, offering insights from elemental composition to stereochemical arrangement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of hygrolidin amide. measurlabs.comumb.edu Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places, which allows for the confident assignment of a molecular formula. bioanalysis-zone.com This high resolving power is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com The technique begins by ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). measurlabs.com This precise mass information is one of the first and most critical pieces of data in the structural confirmation of a newly isolated or synthesized batch of this compound. chemrxiv.org

Table 1: Illustrative HRMS Data for a Hypothetical this compound Sample

| Parameter | Observed Value | Theoretical Value |

| Molecular Formula | C₃₂H₄₅NO₈ | C₃₂H₄₅NO₈ |

| Adduct | [M+H]⁺ | [M+H]⁺ |

| Measured m/z | 572.3167 | 572.3167 |

| Mass Accuracy (ppm) | < 1 | 0 |

This table illustrates the type of data obtained from HRMS analysis, confirming the elemental composition through a high-accuracy mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. uni-halle.de It provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different types of hydrogen and carbon atoms present in the molecule. researchgate.netorganicchemistrydata.org The chemical shift of each nucleus provides information about its local electronic environment, while the integration of ¹H NMR signals reveals the relative number of protons. uni-halle.deucl.ac.uk For amides, the delocalization of electrons in the O=C-N bond can lead to restricted rotation and result in distinct NMR signals for atoms near the amide bond. azom.compku.edu.cn

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the carbon skeleton and the placement of functional groups. COSY reveals proton-proton coupling networks, identifying adjacent protons, while HMBC shows correlations between protons and carbons that are two or three bonds apart.

NOESY for Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY) is a specific type of 2D NMR experiment crucial for determining the three-dimensional structure and relative stereochemistry of this compound. ceitec.czlibretexts.org The NOESY experiment detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly connected through chemical bonds. acdlabs.comnanalysis.com By observing these through-space interactions, researchers can deduce the spatial arrangement of atoms and substituents, which is critical for understanding the molecule's biological activity. ceitec.czlibretexts.org

Table 2: Representative NMR Data for a Key Structural Fragment of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key NOESY Correlations |

| C-1 | 168.5 | - | H-3 |

| C-2 | 35.2 | 2.5 (m) | H-3, H-4 |

| C-3 | 72.1 | 4.1 (dd, 8.0, 4.0) | H-2, H-5 |

| C-4 | 38.9 | 1.8 (m) | H-2, H-5 |

| C-5 | 75.3 | 3.9 (d, 9.0) | H-3, H-4 |

This table provides an example of how different NMR data types are integrated to assign the structure and stereochemistry of a molecule like this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Amide Functionality Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify specific functional groups within the this compound molecule, with a particular focus on the characteristic vibrations of the amide bond. spectroscopyonline.com

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule causes vibrations of its chemical bonds. The amide group gives rise to several characteristic absorption bands. The most prominent is the amide I band, primarily due to the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. spectroscopyonline.comresearchgate.net The amide II band, resulting from N-H bending and C-N stretching vibrations, is also a key diagnostic peak. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. The amide I and amide III bands are often analyzed in Raman spectra to provide information about the secondary structure of the peptide backbone. researchgate.netmdpi.com

Table 3: Characteristic Vibrational Frequencies for the Amide Group in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide I | 1630 - 1680 | Primarily C=O stretching |

| Amide II | 1510 - 1580 | N-H bending and C-N stretching |

| N-H Stretch | 3170 - 3370 | Stretching of the N-H bond |

This table summarizes the key vibrational bands used to confirm the presence and environment of the amide functionality in this compound.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the purification of this compound from complex mixtures and for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) for Macrolide Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of macrolides like this compound. openaccessjournals.comwikipedia.org It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.comoxfordindices.com By selecting appropriate columns and mobile phase compositions, a high degree of separation can be achieved. wikipedia.org HPLC is used to monitor the progress of purification, to isolate the pure compound, and to determine its purity level by quantifying the area of the main peak relative to any impurities. oxfordindices.comopenaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Amide Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.comwikipedia.org For amide-containing compounds that are sufficiently volatile or can be derivatized to become volatile, GC-MS provides a highly sensitive and specific method of analysis. google.comatlantis-press.com The sample is vaporized and separated in the GC column before being fragmented and detected by the mass spectrometer. scioninstruments.com This technique is particularly useful for identifying and quantifying trace-level impurities or degradation products that may be present in a sample of this compound. atlantis-press.comresearchgate.net

Advanced Computational Chemistry for Conformational Analysis and Stereochemical Assignment

The intricate three-dimensional structure of complex macrocycles like this compound presents a significant challenge to classical methods of structural elucidation. Advanced computational chemistry has emerged as an indispensable tool for navigating the vast conformational landscape of such molecules and for the precise assignment of their stereochemistry. These computational approaches, ranging from molecular mechanics to quantum mechanical methods, provide deep insights into the molecule's preferred shapes and the subtle energetic differences between its various stereoisomers.

Pioneering work in the stereochemical determination of hygrolidin was conducted through computer modeling. psu.edu An early and notable example is the study by E.J. Corey and Jay W. Ponder, which utilized molecular mechanics calculations to unravel the complex stereochemistry of hygrolidin. psu.edu Their analysis was foundational in establishing the relative and absolute stereochemistry of this family of macrolides. psu.edu

The approach was based on the hypothesis that the 16-membered macrocyclic core of hygrolidin would have a clear preference for a single stable conformation. psu.edu The researchers employed a version of Allinger's MM2 molecular mechanics program to perform conformational calculations. psu.edu By systematically examining various possible structures for the macrocyclic skeleton and then incorporating the ring substituents, they were able to identify the global minimum energy conformer. psu.edu This lowest energy structure was found to be nearly 2 kcal/mol more stable than the next best alternative and was in excellent agreement with the available proton NMR (PMR) vicinal coupling constant data. psu.edu This computational analysis was instrumental in proposing the complete stereochemical structure of hygrolidin. psu.edu

Table 1: Summary of Early Computational Modeling of Hygrolidin

| Computational Aspect | Details |

| Compound Studied | Hygrolidin |

| Computational Method | Molecular Mechanics (MM2 Program) |

| Objective | Determine relative and absolute stereochemistry |

| Key Finding | Identification of a single, low-energy conformation of the 16-membered ring that is consistent with experimental NMR data. psu.edu |

| Significance | Provided the first complete stereochemical model for the hygrolidin family of macrolides. psu.edu |

In the decades since this initial work, computational methods have advanced significantly, offering greater accuracy and a wider array of analytical techniques. For complex molecules within the hygrolidin family, such as the bafilomycins and catenulisporidins, modern computational chemistry plays a crucial role in their structural characterization. researchgate.netrsc.org These advanced techniques are directly applicable to the ongoing research of this compound.

One of the most powerful contemporary methods is Density Functional Theory (DFT). mdpi.comgoogle.com DFT calculations are used for the geometry optimization of different possible conformers to determine their relative stabilities with high accuracy. mdpi.comgoogle.com Following geometry optimization, these optimized structures are used for the calculation of NMR chemical shifts. nih.govimist.ma The calculated NMR data for various potential stereoisomers are then compared with the experimental NMR spectra. imist.ma This comparison, often facilitated by statistical methods like the DP4+ probability analysis, allows for the confident assignment of the correct relative and absolute stereochemistry. mdpi.com

Another advanced technique employed for the stereochemical analysis of hygrolidin family members is the calculation of Electronic Circular Dichroism (ECD) spectra. researchgate.net For chiral molecules, the experimental ECD spectrum is a unique fingerprint. By calculating the theoretical ECD spectra for different possible enantiomers and diastereomers and comparing them to the experimental spectrum, the absolute configuration of the molecule can be determined. researchgate.net This method was successfully used to establish the stereochemistry of catenulisporidins A and B, which are closely related to this compound. researchgate.net

The conformational analysis of bafilomycin A1, a structurally similar macrolide, has also been extensively studied using a combination of NMR spectroscopy and molecular modeling, further highlighting the importance of these computational tools in understanding the three-dimensional structure of this class of compounds. rsc.orgcapes.gov.br These studies have shown that the solution-state conformation of bafilomycin A1 is very similar to its crystalline-state conformation, and that a network of intramolecular hydrogen bonds plays a key role in stabilizing this preferred structure. rsc.org

Table 2: Overview of Advanced Computational Techniques for this compound Research

| Technique | Application | Purpose |

| Density Functional Theory (DFT) | Geometry Optimization | To find the lowest energy (most stable) three-dimensional structure of different conformers and stereoisomers. mdpi.comgoogle.com |

| Gauge-Independent Atomic Orbital (GIAO) NMR Calculations | NMR Chemical Shift Prediction | To calculate the theoretical 1H and 13C NMR chemical shifts for comparison with experimental data, aiding in stereochemical assignment. imist.ma |

| Electronic Circular Dichroism (ECD) Calculations | Absolute Stereochemistry Determination | To predict the ECD spectrum for different enantiomers and compare with the experimental spectrum to assign the absolute configuration. researchgate.net |

| Molecular Mechanics (MM) | Conformational Searching | To efficiently explore the vast number of possible conformations of the flexible macrocyclic ring. psu.edu |

| DP4+ Analysis | Statistical Correlation | To provide a statistical probability for the correctness of a stereochemical assignment based on the comparison of calculated and experimental NMR data. mdpi.com |

The integration of these advanced computational methods provides a powerful and robust strategy for the detailed conformational analysis and unambiguous stereochemical assignment of complex natural products like this compound.

Cellular and Molecular Mechanisms of Action of Hygrolidin Family Macrolides

Interaction with Cellular Targets

Hygrolidin (B608022) amide exerts its biological effects primarily through direct interaction with key cellular components, leading to a cascade of downstream events that influence cell proliferation and survival.

A primary and well-documented mechanism of the Hygrolidin family, including compounds like Hygrolidin amide, is the potent and selective inhibition of Vacuolar H+-ATPases (V-ATPases). nih.govnih.gov V-ATPases are ATP-driven proton pumps essential for acidifying various intracellular compartments, such as lysosomes, endosomes, and secretory vesicles. nih.govatlasgeneticsoncology.org

By inhibiting V-ATPase, Hygrolidin disrupts the proton gradient across these organellar membranes, leading to an increase in the pH of their lumen. atlasgeneticsoncology.org This disruption has several significant cellular implications:

Impaired Endocytosis and Membrane Trafficking: The proper pH of endocytic compartments is crucial for receptor-mediated endocytosis, the recycling of receptors, and the fusion of late endosomes with lysosomes. atlasgeneticsoncology.org Inhibition of V-ATPase can hinder these processes. atlasgeneticsoncology.org

Induction of Apoptosis: V-ATPase inhibition has been shown to trigger apoptotic cell death in numerous cancer cell lines. atlasgeneticsoncology.orgresearchgate.net The failure to maintain an acidic lysosomal environment can compromise lysosomal function and lead to cell death. atlasgeneticsoncology.org

Disruption of Cholesterol Metabolism: V-ATPase activity is linked to cellular cholesterol homeostasis. Inhibition can lead to the trapping of cholesterol within lysosomes, depleting free cholesterol from other cellular membranes, which in turn can increase cancer cell stiffness and disrupt membrane-associated signaling. oncotarget.com

The inhibition of V-ATPase is a central event that underlies many of the other observed cellular effects of this compound, including its influence on cell cycle and autophagy. nih.gov

This compound significantly alters the expression levels of key proteins that govern cell cycle progression. nih.govmedchemexpress.com The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) which form complexes with their regulatory partners, the cyclins. numberanalytics.comhawaii.edu Research in human colon cancer cells (DLD-1) has demonstrated that Hygrolidin treatment leads to a marked shift in the cellular concentrations of these regulatory proteins. nih.gov

Specifically, Hygrolidin decreases the amounts of cyclin-dependent kinase 4 (cdk4), cyclin D, and cyclin B. nih.govmedchemexpress.com Conversely, it increases the levels of cyclin E and, most notably, the cyclin-dependent kinase inhibitor p21. nih.govmedchemexpress.com The induction of p21 is a critical event; this protein acts as a potent inhibitor of CDK complexes, thereby enforcing a halt in the cell cycle. hawaii.edu The Hygrolidin-induced p21 preferentially binds to and inhibits the cyclin A-cdk2 complex more strongly than the cyclin E-cdk2 complex. nih.gov This induction of p21 appears to be linked to Hygrolidin's inhibition of V-ATPase. nih.gov

| Cell Cycle Regulatory Protein | Effect of this compound Treatment | Primary Function of Protein |

| cdk4 | Decrease nih.govmedchemexpress.com | A kinase that, complexed with cyclin D, promotes G1 phase progression. cusabio.com |

| Cyclin D | Decrease nih.govmedchemexpress.com | Regulatory partner for cdk4/6, crucial for G1/S transition. cusabio.com |

| Cyclin B | Decrease nih.gov | Complexes with cdk1 to drive entry into and progression through mitosis. cusabio.com |

| Cyclin E | Increase nih.govmedchemexpress.com | Activates cdk2 to trigger the transition from G1 to S phase. cusabio.com |

| p21 | Increase nih.govmedchemexpress.com | A cyclin-dependent kinase inhibitor (CKI) that blocks cell cycle progression, primarily at G1/S. hawaii.edu |

A direct consequence of the modulation of cell cycle regulatory proteins is the arrest of the cell cycle at specific checkpoints. Treatment with this compound has been shown to cause an accumulation of cells in the G1 and S phases of the cell cycle. nih.govmedchemexpress.com

The G1 phase is a critical period of cell growth before the initiation of DNA synthesis (S phase). numberanalytics.com The decrease in cdk4 and cyclin D, coupled with the potent induction of the inhibitor p21, effectively blocks the transition from G1 to S phase, causing a G1 arrest. nih.govmdpi.com Furthermore, analysis reveals that Hygrolidin also increases the population of cells within the S phase, suggesting an additional inhibitory effect on DNA replication or S phase progression. nih.gov This phenomenon, where cells become trapped in S phase, can occur when key components required for replication are depleted or inactivated. nih.gov This dual blockade at both the G1/S transition and during the S phase is a key component of Hygrolidin's anti-proliferative activity. nih.govresearchgate.net

Autophagy is a fundamental cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for breakdown and recycling. nih.govscienceopen.com The entire process, from the formation of autophagosomes to their final degradation, is termed autophagic flux. nih.govdojindo.com

Members of the Hygrolidin family have been demonstrated to inhibit autophagic flux. researchgate.net This effect is a direct consequence of their V-ATPase inhibitory activity. The fusion of autophagosomes with lysosomes and the subsequent degradation of cargo within the resulting autolysosome are highly pH-dependent processes. By neutralizing the acidic environment of the lysosome, V-ATPase inhibitors like Hygrolidin prevent the final, degradative steps of autophagy. researchgate.net This leads to an accumulation of autophagosomes within the cell, not because autophagy is induced, but because its resolution is blocked. researchgate.net This mechanism is similar to that of bafilomycin A1, which disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and autophagosome-lysosome fusion. researchgate.net

Intracellular Signaling Pathways Affected by this compound and Analogs

The inhibitory action of this compound on V-ATPase initiates a ripple effect, influencing multiple intracellular signaling pathways that are critical for cell growth, proliferation, and survival. An intracellular signaling pathway is a series of molecular interactions that convert a signal received by a cell into a specific cellular response. ebi.ac.uknih.gov

The regulation of organellar pH by V-ATPase is integral to the proper functioning of several signaling hubs. atlasgeneticsoncology.org For instance, V-ATPase activity is known to regulate pathways such as:

mTOR Signaling: The mTOR pathway is a central regulator of cell growth and is sensitive to cellular nutrient status, often sensed at the lysosomal surface. V-ATPase is required for the amino acid-mediated activation of mTORC1. soton.ac.uk

Ras Signaling: Ras proteins are small GTPases that, when activated at the cell membrane, trigger cascades like the MAP kinase pathway to promote proliferation. nih.gov V-ATPase inhibition can disrupt cholesterol-rich membrane microdomains where Ras is localized, thereby inhibiting its downstream signaling. oncotarget.com

Akt Signaling: The PI3K/Akt pathway is a crucial pro-survival pathway. Some fatty acid amides have been shown to inhibit this pathway, leading to apoptosis. mdpi.com While not directly demonstrated for this compound, the interconnectedness of cellular signaling suggests potential cross-talk.

p53/p21 Pathway: As previously mentioned, Hygrolidin induces p21 expression, which is often regulated by the tumor suppressor p53. nih.govhawaii.edu The link between V-ATPase inhibition and p21 induction suggests that Hygrolidin hijacks this critical tumor-suppressive signaling axis to halt cell proliferation. nih.gov

Comparative Analysis of Mechanisms with Other Plecomacrolide Antibiotics (e.g., Bafilomycins, Concanamycins)

This compound belongs to the plecomacrolide family of antibiotics, which also includes the well-studied bafilomycins and concanamycins. nih.govuniversiteitleiden.nlnih.gov These compounds share a similar 16- or 18-membered macrolactone core structure and, importantly, a common primary mechanism of action: the inhibition of V-ATPase. nih.govsigmaaldrich.comtandfonline.com

Despite this shared target, there are differences in their potency and specificity.

Bafilomycins: Bafilomycin A1 is a widely used research tool for studying V-ATPase function. nih.gov It is a potent and selective inhibitor, and like Hygrolidin, its effects on autophagy and cell viability are linked to this activity. researchgate.net

Concanamycins: The concanamycins are structurally related to the bafilomycins and are also specific inhibitors of V-type ATPases. sigmaaldrich.com In general, concanamycins are considered to be more potent inhibitors of V-ATPase than the bafilomycins. For example, Concanamycin (B1236758) A has been reported to have a 20-fold greater inhibitory effect on V-ATPase compared to bafilomycin A1. sigmaaldrich.com

All three classes of these plecomacrolide antibiotics—hygrolidins, bafilomycins, and concanamycins—are valuable pharmacological tools for dissecting cellular processes that depend on vacuolar acidification. universiteitleiden.nltandfonline.com Their shared ability to inhibit V-ATPase makes them potent modulators of autophagy, endosomal trafficking, and cell proliferation. researchgate.net

| Feature | Hygrolidin Family | Bafilomycin Family | Concanamycin Family |

| Primary Target | Vacuolar H+-ATPase (V-ATPase) nih.govnih.gov | Vacuolar H+-ATPase (V-ATPase) nih.govnih.gov | Vacuolar H+-ATPase (V-ATPase) sigmaaldrich.comtandfonline.com |

| Core Structure | 16-membered macrolide nih.govmedchemexpress.com | 16-membered macrolide nih.gov | 18-membered macrolide nih.govsigmaaldrich.com |

| Effect on Cell Cycle | Induces G1/S arrest nih.govmedchemexpress.com | Induces apoptosis, linked to V-ATPase inhibition researchgate.net | Induces apoptosis, linked to V-ATPase inhibition sigmaaldrich.com |

| Effect on Autophagy | Inhibits autophagic flux researchgate.net | Inhibits autophagic flux researchgate.net | Induces morphological changes in macrophages, linked to V-ATPase inhibition tandfonline.com |

| Relative Potency | Potent V-ATPase inhibitor nih.gov | Potent V-ATPase inhibitor nih.gov | Generally more potent V-ATPase inhibitors than bafilomycins sigmaaldrich.com |

Derivatives and Analogs of Hygrolidin Amide

Naturally Occurring Hygrolidin (B608022) Amide Derivatives and Related Structures

Nature has produced a variety of structures related to hygrolidin, showcasing modifications to the macrolide ring and its side chains. These derivatives are often isolated from actinomycetes, a group of bacteria renowned for their production of bioactive secondary metabolites. pulsus.com

Catenulisporidins A and B

Catenulisporidins A and B represent unique members of the hygrolidin family, isolated from the rare actinobacterium Catenulispora sp. pulsus.commdpi.com These 16-membered macrolides are notable as they are the first reported natural hygrolidin derivatives that feature a modified macrolide ring. pulsus.commdpi.com

The structure of Catenulisporidin A is distinguished by the presence of a tetrahydrofuran (B95107) ring, formed via an ether linkage between carbons C-7 and C-10. pulsus.commdpi.com Catenulisporidin B, on the other hand, possesses a 1,2-diol at positions C-10 and C-11 of the macrolide ring. pulsus.com These structural modifications have an impact on their biological activity. While the parent compound, hygrolidin, showed moderate antiproliferative activity against HeLa cervical carcinoma cells, Catenulisporidins A and B exhibited lesser cytotoxic effects. pulsus.com This suggests that the rigidity and specific conformation of the macrocyclic ring are important for its antiproliferative action. pulsus.com Both Catenulisporidins A and B, along with hygrolidin, have been shown to inhibit autophagic flux in HeLa cells. mdpi.com

| Compound | Producing Organism | Key Structural Feature | Biological Activity |

| Catenulisporidin A | Catenulispora sp. KCB13F192 | Tetrahydrofuran ring (C-7 to C-10) | Inhibition of autophagic flux |

| Catenulisporidin B | Catenulispora sp. KCB13F192 | 1,2-diol at C-10 and C-11 | Inhibition of autophagic flux |

Oxohygrolidin (B1434722) and other Hygrolidin-type Macrolides

Oxohygrolidin is another naturally occurring derivative that shares the 16-membered diene macrolide core structure with hygrolidin and the bafilomycins. core.ac.uk It was isolated from cultures of Streptomyces hygroscopicus and can also be produced by the alkaline hydrolysis of hygrolidin. core.ac.ukresearchgate.net A key structural difference in oxohygrolidin compared to some related macrolides is the absence of a cyclic deoxy carbohydrate moiety. core.ac.uk Its structure features an oxo-group at C-19, in place of the hemiketal found in related compounds. core.ac.uk Like other macrolides in this class, oxohygrolidin demonstrates inhibitory activity against Gram-positive bacteria. core.ac.uk

Defumarylhygrolidin

Defumarylhygrolidin, as its name implies, is a derivative of hygrolidin lacking the fumaryl (B14642384) group. capes.gov.brfishersci.co.uk It was isolated from the bacterium Streptomyces hygroscopicus D-1166, the same organism that produces hygrolidin. nih.govfishersci.co.uk The chemical name, hygrolidin, 21-o-de(3-carboxy-1-oxo-2-propenyl)-, (11beta,17beta)-, precisely describes this modification. capes.gov.br The isolation and structural elucidation of defumarylhygrolidin were reported alongside hygrolidin amide, highlighting their close biosynthetic relationship. fishersci.co.uk

Hygrolidin Cyclopentanedion Amides

The hygrolidin cyclopentanedion amides are a group of related macrolides produced by Streptomyces hygroscopicus. core.ac.uk These compounds share a similar aglycon partial structure with bafilomycins and hygrolidin itself. core.ac.uk The distinctive feature of this subgroup is the fumaryl cyclopentanedion amide side chain attached to the macrolide core. core.ac.uk

Semisynthetic and Synthetic Amide-Containing Analogs

The creation of semisynthetic and synthetic analogs of natural products is a cornerstone of medicinal chemistry. This process allows for the systematic modification of a parent compound to enhance its desirable properties and reduce unwanted effects.

Rationale for Structural Modifications and Synthesis of Amide Derivatives

The primary motivation for synthesizing derivatives of complex natural products like this compound is to improve their therapeutic potential. nih.gov This involves several key objectives:

Enhancing Potency and Selectivity: Modifications to the core structure or side chains can lead to stronger and more specific interactions with biological targets. For the hygrolide family, which are known inhibitors of V-ATPases, designing analogs that target specific isoforms of this enzyme is a key goal.

Improving Pharmacokinetic Properties: Natural products may not have ideal properties for drug development, such as solubility, stability, or metabolic profile. Amide derivatives are often synthesized to address these issues. For instance, replacing an ester with a more stable amide bond or introducing different amide substituents can dramatically alter a molecule's solubility and how it is processed in the body. nih.govnih.gov

Overcoming Toxicity: While potent, many natural products exhibit toxicity that limits their clinical use. Chemical modification aims to create analogs with a better therapeutic window, where the effective dose is significantly lower than the toxic dose.

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and testing their biological activity, researchers can determine which parts of the molecule are essential for its function. nih.govnih.gov This knowledge guides the design of more effective and safer therapeutic agents. The synthesis of various amide analogs, for example, helps to probe the importance of the amide group's hydrogen bonding capacity and steric bulk for biological activity. sphinxsai.com

The synthesis of amide derivatives from a parent carboxylic acid and an amine is a fundamental reaction in medicinal chemistry. pulsus.comajchem-a.com Common methods involve activating the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxy-benzotriazole (HOBt) to facilitate the reaction and prevent side reactions. fishersci.co.ukajchem-a.com This approach has been applied to various natural products to generate libraries of amide derivatives for biological screening. nih.govmdpi.com For hygrolidin-type compounds, this would involve modifying the carboxylic acid moiety present in some derivatives or introducing new amide functionalities to explore the SAR.

Characterization of Novel Synthetic and Semisynthetic Derivatives

The creation of novel synthetic or semisynthetic derivatives of this compound necessitates a rigorous characterization process to confirm their molecular structure, purity, and stereochemistry. This step is fundamental to establishing a clear structure-activity relationship (SAR) for any newly developed compound. The characterization relies on a combination of modern spectroscopic and spectrometric techniques, which together provide a comprehensive profile of the synthesized molecules.

Detailed research findings on derivatives from the broader macrolide family, including natural analogs of hygrolidin, demonstrate the application of these analytical methods. For instance, the structural elucidation of catenulisporidins A and B, two macrolide metabolites from the hygrolidin family, was accomplished through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopic analyses. researchgate.net These techniques are standard for confirming the identity of both natural and lab-created derivatives.

The primary methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are arguably the most powerful tools for elucidating the detailed structure of organic molecules. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule. For a novel derivative, NMR spectra are compared to those of the parent compound (this compound) to identify specific structural modifications. The appearance of new signals or shifts in existing signals can confirm the addition or alteration of functional groups. For example, in the synthesis of various amide derivatives, the carbon signals of the amide group are typically observed in the range of δ 165.8–168.3 ppm in the ¹³C-NMR spectrum. jscimedcentral.com Similarly, the formation of an amide linkage can be confirmed by the presence of a characteristic NH proton signal in the ¹H-NMR spectrum. fabad.org.trafjbs.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of the novel derivative, which is crucial for confirming its identity. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of a new amide derivative would be supported by the appearance of characteristic absorption bands, such as the N-H stretch (typically around 3200-3500 cm⁻¹) and the C=O stretch of the amide (around 1630-1690 cm⁻¹). jscimedcentral.comafjbs.com

Elemental Analysis : This method determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound. The experimental values are compared against the theoretical values calculated from the proposed molecular formula to verify the compound's purity and composition. jscimedcentral.comresearchgate.net

The data gathered from these techniques are collectively used to build a complete and unambiguous picture of the novel derivative's structure.

Research Findings and Data

The characterization of novel amide derivatives is extensively documented in chemical literature. While specific data for a broad range of synthetic this compound derivatives is limited in publicly available research, the methodology is universal. The following tables represent typical characterization data obtained for novel amide compounds, illustrating the type of information generated during research.

Table 1: Example Spectroscopic Data for a Hypothetical Novel Amide Derivative This table demonstrates the kind of detailed NMR and IR data that would be generated to confirm the structure of a new compound.

| Analysis Type | Data | Interpretation |

| ¹H-NMR (400 MHz, DMSO-d6) | δ 11.59 (s, 1H, NH), 9.55 (s, 1H, OH), 7.48-7.52 (d, 1H), 7.36 (s, 1H), 7.10-7.12 (d, 1H), 6.79-6.81 (d, 1H), 3.84 (s, 3H, OCH3) | Confirms the presence of key protons, including the amide (NH), hydroxyl (OH), aromatic, and methoxy (B1213986) groups, consistent with successful synthesis. afjbs.com |

| ¹³C-NMR (100 MHz, DMSO-d6) | δ 167.2 (C=O, amide), 162.3, 147.9, 142.3, 142.0, 128.9, 126.2, 126.0, 123.0, 117.1, 116.4, 115.5, 110.9 (Aromatic & Olefinic C), 55.7 (OCH3) | Shows the carbon signals corresponding to the amide carbonyl, various aromatic/olefinic carbons, and the methoxy carbon, confirming the carbon framework. jscimedcentral.comafjbs.com |

| FT-IR (KBr, cm⁻¹) | 3505 (OH stretch), 3120 (NH stretch), 2819 (C-H stretch), 1672 (C=O amide stretch), 1276 (C-O-C stretch) | Indicates the presence of critical functional groups: hydroxyl, amide (N-H and C=O), and ether linkages, validating the molecular structure. jscimedcentral.comafjbs.com |

| HRMS (ES+APCI) | m/z: 373 [M+H]⁺ | Provides the exact mass of the protonated molecule, allowing for confirmation of the elemental formula. afjbs.com |

The data in this table are representative examples based on published findings for novel amide derivatives to illustrate the characterization process. jscimedcentral.comafjbs.com

Table 2: Characterization of Natural Hygrolidin Analogs This table includes data from the characterization of naturally occurring derivatives, which serves as a benchmark for synthetic efforts.

| Compound Name | Molecular Formula | Method of Characterization | Key Findings |

| Catenulisporidin A | Not Specified | HRESIMS, NMR Spectroscopy | A natural hygrolidin derivative featuring a modified macrolide ring with a tetrahydrofuran ring formed via an ether linkage between C-7 and C-10. researchgate.net |

| Catenulisporidin B | Not Specified | HRESIMS, NMR Spectroscopy | A natural hygrolidin derivative with a modified macrolide ring structure. researchgate.net |

| Defumarylhygrolidin | Not Specified | Isolation and Structural Elucidation | A known derivative of hygrolidin. researchgate.netjst.go.jp |

The synthesis and characterization of novel derivatives are iterative processes. Spectroscopic data not only confirm the success of a reaction but also guide the subsequent steps of structural modification and optimization in the quest for compounds with enhanced biological properties. nih.gov

Q & A

Q. How can researchers optimize this compound synthesis to improve yield while minimizing side products?

- Methodological Answer : Use Design of Experiments (DoE) frameworks like Plackett-Burman to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, Li & Rasmussen (2003) demonstrated improved yields by optimizing mobile-phase composition in amide synthesis . Advanced purification strategies, such as two-step column chromatography or preparative HPLC, can isolate target compounds from byproducts. Kinetic studies (e.g., reaction monitoring via LC-MS) help identify rate-limiting steps .

Q. How should contradictions between spectral data (e.g., IR vs. NMR) in this compound characterization be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, hydrogen bonding, or conformational flexibility. For example, amide-II IR bands (1500–1600 cm⁻¹) are sensitive to solvent polarity, which may conflict with NMR-derived solvent-free structural models . Resolve discrepancies by:

- Repeating experiments in deuterated solvents for NMR-IR consistency.

- Using molecular dynamics simulations to predict solvent-induced conformational changes.

- Validating with complementary techniques like X-ray crystallography or HDX-MS for tertiary structure insights .

Q. What computational models are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer : Machine learning (ML) protocols trained on amide-II IR spectra and molecular docking data can predict hydrogen-bonding patterns and binding affinities. For instance, ML models simulating protein-amide interactions achieved >90% accuracy in matching experimental IR spectra . Combine this with density functional theory (DFT) to refine electronic structure predictions for reactive sites.

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

- Methodological Answer : Include:

- Negative controls (e.g., reactions without coupling agents) to rule out non-enzymatic amidation.

- Internal standards (e.g., deuterated amides) in HPLC/MS workflows.

- Batch-to-batch consistency checks via quantitative NMR or LC-UV peak integration .

Document all parameters (e.g., column lot numbers, solvent purity) to mitigate variability .

Q. How can hydrogen-deuterium exchange mass spectrometry (HDX-MS) elucidate this compound’s higher-order structure?

- Methodological Answer : HDX-MS tracks deuterium incorporation into backbone amide hydrogens, revealing solvent accessibility and conformational changes. Key steps:

- Incubate this compound in D₂O buffers at varying pH/temperature.

- Quench exchanges at timed intervals (e.g., 10 sec–24 hrs) and digest with pepsin.

- Analyze peptides via LC-MS to map protected regions (e.g., hydrophobic cores). Note limitations: HDX-MS may miss side-chain interactions and requires high peptide coverage (>80%) .

Q. What strategies mitigate this compound degradation during long-term stability studies?

- Methodological Answer : Stability assays should test:

- pH dependence : Use buffers (pH 3–9) to identify degradation hotspots (e.g., acid-catalyzed hydrolysis).

- Thermal stress : Accelerated aging at 40–60°C to model shelf-life.

- Light exposure : UV/Vis monitoring under ICH Q1B guidelines.

Stabilizers like cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) may be added, with HPLC tracking degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.